3-p-Anisoyl Acacetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

3-p-Anisoyl Acacetin is an acacetin derivative, a flavonoid . Acacetin has been found to interact with several targets, including EGFR, PTGS2, SRC, and ESR1 . These targets play crucial roles in various biological processes, including inflammation and oxidative stress .

Mode of Action

Acacetin interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been found to inhibit the EGF-induced cell transformation and phosphorylation of Akt, GSK3β, and p70S6K, which may be due to the direct binding of acacetin to phosphatidylinositol 3-kinase (PI3-K) .

Biochemical Pathways

Acacetin affects several biochemical pathways. It has been found to inhibit inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation . It also suppresses the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibits NF-κB p65 phosphorylation and nuclear translocation .

Pharmacokinetics

The pharmacokinetics of acacetin have been studied using liquid chromatography-tandem mass spectrometry (LC–MS/MS). The method was used to quantify acacetin in human plasma and was found to be highly sensitive . .

Result of Action

The action of acacetin results in a variety of molecular and cellular effects. It has been found to significantly suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that acacetin attenuated LPS-induced M1 polarization .

Biochemical Analysis

Biochemical Properties

3-p-Anisoyl Acacetin, as an acacetin derivative, shares similar biochemical properties with acacetin. Acacetin has been found to interact with various enzymes and proteins, exerting its effects through these interactions

Cellular Effects

Acacetin, the parent compound, has been shown to have numerous beneficial effects, such as anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities

Molecular Mechanism

Acacetin, the parent compound, has been shown to exert its effects through multiple targets and pathways

Metabolic Pathways

Acacetin, the parent compound, has been shown to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Anisoyl Acacetin typically involves the acylation of acacetin with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-p-Anisoyl Acacetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-p-Anisoyl Acacetin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex flavonoid derivatives.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its anticancer activity and potential therapeutic applications.

Industry: Utilized in the development of nutraceuticals and functional foods.

Comparison with Similar Compounds

Acacetin: The parent compound with similar biological activities.

Apigenin: Another flavonoid with comparable anti-inflammatory and anticancer properties.

Luteolin: Known for its strong antioxidant and anti-inflammatory effects.

Uniqueness: 3-p-Anisoyl Acacetin is unique due to its specific structural modifications, which enhance its biological activity and stability compared to its parent compound, acacetin .

Properties

IUPAC Name |

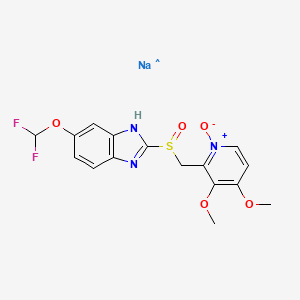

5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTUTEQLHXVWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747046 |

Source

|

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874519-13-8 |

Source

|

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)